5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione
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Overview
Description
5-BROMO-7-METHYL-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-BROMO-7-METHYL-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Bromination and Methylation: Introduction of the bromo and methyl groups can be done using brominating agents like N-bromosuccinimide (NBS) and methylating agents such as methyl iodide.
Attachment of the Propan-2-yloxy Phenyl Group: This step involves nucleophilic substitution reactions where the phenyl group is introduced using appropriate phenyl halides and base catalysts.
Chemical Reactions Analysis
5-BROMO-7-METHYL-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
5-BROMO-7-METHYL-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-BROMO-7-METHYL-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
5-BROMO-7-METHYL-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer potential.
The uniqueness of 5-BROMO-7-METHYL-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18BrNO3 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C19H18BrNO3/c1-11(2)24-15-6-4-13(5-7-15)10-21-17-12(3)8-14(20)9-16(17)18(22)19(21)23/h4-9,11H,10H2,1-3H3 |
InChI Key |
HLBFSJBODDWWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=C(C=C3)OC(C)C)Br |
Origin of Product |
United States |
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